molecular formula C18H20N2OS2 B12134505 2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12134505
M. Wt: 344.5 g/mol
InChI Key: MQJROXXVFUIJKC-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidinone core, which is a fused heterocyclic system, and is substituted with a 2,5-dimethylbenzylsulfanyl group and three methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidinone core, which can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the 2,5-dimethylbenzylsulfanyl group is achieved through nucleophilic substitution reactions, where a suitable thiol or sulfide reagent reacts with a halogenated precursor under basic conditions. The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids depending on the type of substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The thieno[2,3-d]pyrimidinone core may interact with nucleic acids or other biomolecules, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the thieno[2,3-d]pyrimidinone core with the 2,5-dimethylbenzylsulfanyl group and three methyl groups results in a compound with potential applications that may not be achievable with similar compounds. Its unique structure allows for specific interactions with biological targets and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20N2OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H20N2OS2/c1-10-6-7-11(2)14(8-10)9-22-18-19-16-15(17(21)20(18)5)12(3)13(4)23-16/h6-8H,9H2,1-5H3

InChI Key

MQJROXXVFUIJKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C

Origin of Product

United States

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